N-(cyclobutylmethyl)-4-fluoro-3-methylaniline

Catalog No.
S8224663
CAS No.
M.F
C12H16FN
M. Wt
193.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(cyclobutylmethyl)-4-fluoro-3-methylaniline

Product Name

N-(cyclobutylmethyl)-4-fluoro-3-methylaniline

IUPAC Name

N-(cyclobutylmethyl)-4-fluoro-3-methylaniline

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

InChI

InChI=1S/C12H16FN/c1-9-7-11(5-6-12(9)13)14-8-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3

InChI Key

TUSCBBZRHMTXAV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NCC2CCC2)F

Canonical SMILES

CC1=C(C=CC(=C1)NCC2CCC2)F

N-(cyclobutylmethyl)-4-fluoro-3-methylaniline is an organic compound characterized by its unique structure, which includes a cyclobutylmethyl group attached to an aniline moiety that is further substituted with a fluorine atom and a methyl group. This compound falls under the category of substituted anilines, which are known for their diverse chemical properties and potential biological activities. The presence of the fluorine atom enhances the compound's lipophilicity and can influence its reactivity and interaction with biological targets.

Typical for amines and aromatic compounds. Key types of reactions include:

  • Substitution Reactions: The aniline nitrogen can participate in nucleophilic substitution, allowing for the introduction of various substituents.
  • Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can yield different amine derivatives, typically using lithium aluminum hydride or sodium borohydride as reducing agents.

The biological activity of N-(cyclobutylmethyl)-4-fluoro-3-methylaniline has been explored in various studies, indicating potential pharmacological properties. Compounds with similar structures often exhibit:

  • Antimicrobial Activity: Some substituted anilines have shown effectiveness against bacterial strains.
  • Anticancer Properties: Certain derivatives have been evaluated for their ability to inhibit cancer cell growth.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially modulating metabolic pathways.

The synthesis of N-(cyclobutylmethyl)-4-fluoro-3-methylaniline typically involves several steps:

  • Preparation of 4-Fluoro-3-methylaniline: This can be achieved through nitration followed by reduction processes.
  • Formation of Cyclobutylmethyl Group: This step may involve the reaction of cyclobutylmethyl halides with the prepared aniline derivative under basic conditions.
  • Purification: The crude product is purified using techniques such as column chromatography.

These synthetic routes are crucial for obtaining high yields and purity levels of the final compound.

N-(cyclobutylmethyl)-4-fluoro-3-methylaniline has several potential applications:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting various diseases.
  • Chemical Intermediates: It can serve as a precursor in the synthesis of more complex organic molecules.
  • Research Tools: The compound may be used in studies exploring structure-activity relationships in medicinal chemistry.

Interaction studies involving N-(cyclobutylmethyl)-4-fluoro-3-methylaniline focus on its binding affinity to biological targets, including:

  • Receptors: Investigations into how this compound may interact with specific receptors can reveal its potential therapeutic effects.
  • Enzymes: Studies assessing inhibition or modulation of enzyme activity provide insights into its mechanism of action.

These studies are essential for understanding the pharmacodynamics and pharmacokinetics associated with this compound.

Several compounds share structural similarities with N-(cyclobutylmethyl)-4-fluoro-3-methylaniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(cyclopropylmethyl)-4-fluoro-3-methylanilineCyclopropyl instead of cyclobutylSmaller ring size may alter biological activity
N-(cyclohexylmethyl)-4-fluoro-3-methylanilineCyclohexyl groupLarger ring may enhance lipophilicity
N-(isopropylmethyl)-4-fluoro-3-methylanilineIsopropyl groupDifferent steric hindrance affecting reactivity

Uniqueness

N-(cyclobutylmethyl)-4-fluoro-3-methylaniline is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness may influence its biological activity and potential applications in drug development, making it a subject of interest in medicinal chemistry research.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.126677677 g/mol

Monoisotopic Mass

193.126677677 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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